molecular formula C18H18N4O B565856 Nevirapine-12-(n-proylidenyl) CAS No. 284686-27-7

Nevirapine-12-(n-proylidenyl)

Cat. No.: B565856
CAS No.: 284686-27-7
M. Wt: 306.369
InChI Key: MKNGQPUYDBFUJL-UHFFFAOYSA-N
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Description

Nevirapine-12-(n-proylidenyl) is a derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nevirapine-12-(n-proylidenyl) typically involves the modification of the nevirapine molecule through a series of chemical reactionsThis reaction requires the use of palladium catalysts, ligands, and appropriate solvents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Nevirapine-12-(n-proylidenyl) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-pressure homogenization and lyophilization are employed to produce stable nanosuspensions of the compound, which can be further processed into various dosage forms .

Chemical Reactions Analysis

Types of Reactions: Nevirapine-12-(n-proylidenyl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of Nevirapine-12-(n-proylidenyl), each with distinct chemical and biological properties .

Mechanism of Action

Nevirapine-12-(n-proylidenyl) exerts its effects by binding directly to the reverse transcriptase enzyme of HIV. This binding disrupts the enzyme’s catalytic site, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the HIV virus, thereby reducing viral load in infected individuals .

Comparison with Similar Compounds

Uniqueness: Nevirapine-12-(n-proylidenyl) is unique due to the presence of the but-1-en-1-yl group, which enhances its chemical stability and potentially its biological activity. This modification may offer advantages in terms of pharmacokinetics and therapeutic efficacy compared to other similar compounds .

Properties

CAS No.

284686-27-7

Molecular Formula

C18H18N4O

Molecular Weight

306.369

IUPAC Name

4-but-1-enyl-11-cyclopropyl-5H-dipyrido[2,3-e:2/',3/'-f][1,4]diazepin-6-one

InChI

InChI=1S/C18H18N4O/c1-2-3-5-12-9-11-20-17-15(12)21-18(23)14-6-4-10-19-16(14)22(17)13-7-8-13/h3-6,9-11,13H,2,7-8H2,1H3,(H,21,23)

InChI Key

MKNGQPUYDBFUJL-UHFFFAOYSA-N

SMILES

CCC=CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Synonyms

4-(But-1-en-1-yl)-11-cyclopropyl-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6(11H)-one;  4-(1-Buten-1-yl)-11-cyclopropyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one

Origin of Product

United States

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